molecular formula C20H21N3O4 B6347871 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354927-07-3

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347871
CAS No.: 1354927-07-3
M. Wt: 367.4 g/mol
InChI Key: YPUAERYSIUSZPA-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of methoxy groups on both phenyl rings attached to the pyrimidine core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-methoxyphenyl and 3,4,5-trimethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Amination: The final step involves the introduction of the amine group at the 2-position of the pyrimidine ring. This can be accomplished through a Buchwald-Hartwig amination reaction using palladium catalysts and suitable amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the additional methoxy groups on the second phenyl ring.

    4-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine: Lacks the methoxy group on the first phenyl ring.

    4-(2-Hydroxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine: Contains a hydroxy group instead of a methoxy group on the first phenyl ring.

Uniqueness

The presence of multiple methoxy groups on both phenyl rings in 4-(2-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine distinguishes it from similar compounds. These methoxy groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-24-16-8-6-5-7-13(16)15-11-14(22-20(21)23-15)12-9-17(25-2)19(27-4)18(10-12)26-3/h5-11H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUAERYSIUSZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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